molecular formula C9H8FNO4 B1313276 Ethyl 2-fluoro-4-nitrobenzoate CAS No. 363-32-6

Ethyl 2-fluoro-4-nitrobenzoate

Cat. No.: B1313276
CAS No.: 363-32-6
M. Wt: 213.16 g/mol
InChI Key: KGLJHQMYPYCYCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-fluoro-4-nitrobenzoate (CAS No. 7304-32-7) is an aromatic ester featuring a fluorine atom at the ortho position and a nitro group at the para position relative to the carboxylate moiety. Its molecular formula is C₉H₈FNO₄, with a molecular weight of 213.16 g/mol . This compound is widely employed as a synthetic intermediate in pharmaceuticals, such as in the preparation of Bcl-2 inhibitors (e.g., ABT-199) and derivatives like 2-(3-fluoro-4-(methyl-carbamoyl)phenyl-amino)-2-methyl-propionic acid ethyl ester . Its synthesis typically involves esterification of 2-fluoro-4-nitrobenzoic acid or reduction of mthis compound followed by alkylation .

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2-fluoro-4-nitrobenzoate can be synthesized through a multi-step process involving electrophilic aromatic substitution reactions. One common method involves the nitration of ethyl 2-fluorobenzoate using a mixture of concentrated nitric acid and sulfuric acid. The reaction is typically carried out at low temperatures to control the rate of nitration and to avoid over-nitration .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow synthesis techniques to optimize reaction times and improve yield. These methods often utilize automated systems to precisely control reaction conditions, such as temperature, pressure, and reagent concentrations .

Chemical Reactions Analysis

Hydrolysis Reactions

Ethyl 2-fluoro-4-nitrobenzoate undergoes hydrolysis under physiological and experimental conditions to form 2-fluoro-4-nitrobenzoic acid. This reaction is critical for its metabolic fate and applications in radiochemistry.

Reaction Conditions Half-Life Key Observations
Rat serum (pH 7.4, 37°C)2 minRapid conversion to carboxylic acid
Human serum (pH 7.4, 37°C)35 minSlower hydrolysis due to esterase variability
Acidic aqueous solution (0.5 N HCl)<1 minComplete hydrolysis at room temperature
  • Mechanism : Base- or acid-catalyzed nucleophilic acyl substitution, where ethanol is displaced by water or hydroxide ions.

  • Applications : Hydrolysis is exploited in positron emission tomography (PET) tracer synthesis, where the ester acts as a prodrug for 2-fluoro-4-nitrobenzoic acid .

Nitro Group Reduction

The nitro group (-NO₂) undergoes selective reduction to an amine (-NH₂) under catalytic hydrogenation or enzymatic conditions.

Catalytic Hydrogenation

Catalyst Conditions Yield Product
Pd/C (10%)H₂ (1 atm), EtOH, 25°C92%Ethyl 2-fluoro-4-aminobenzoate
Ra-NiH₂ (3 atm), THF, 50°C85%Ethyl 2-fluoro-4-aminobenzoate
  • Side Reactions : Over-reduction of the ester group is minimal due to the electron-withdrawing effect of the fluoro substituent .

Enzymatic Reduction

Staphylococcus aureus nitroreductase NfsB efficiently reduces the nitro group:

Substrate kcatk_{\text{cat}} (s⁻¹)KmK_m (µM)kcat/Kmk_{\text{cat}}/K_m (M⁻¹s⁻¹)
This compound16.1 ± 1.728 ± 85.7×1055.7\times 10^5
2-Fluoro-4-nitrobenzoic acid12.4 ± 1.6686 ± 1741.8×1041.8\times 10^4
  • Biological Relevance : This reduction generates reactive intermediates that inhibit bacterial folate pathways, enabling PET imaging of S. aureus infections .

Nucleophilic Aromatic Substitution

Precursor Conditions Radiochemical Yield (RCY)
Ethyl 2,4-dinitrobenzoate18F^{18}\text{F}^-, DMF, 150°C17.1% ± 0.4%
Ethyl 4-fluoro-2-nitrobenzoate18F^{18}\text{F}^-, MeCN, 150°C39.5% ± 0.4%
  • Optimization : Higher temperatures (150°C) and polar aprotic solvents maximize 18F^{18}\text{F} incorporation .

Stability and Side Reactions

  • Thermal Stability : Decomposition occurs above 200°C, producing fluorinated benzyne intermediates .

  • Photoreactivity : UV exposure induces nitro-to-nitrito rearrangement, forming reactive oxygen species .

Scientific Research Applications

Radiochemistry and Imaging

Ethyl 2-fluoro-4-nitrobenzoate has been utilized as a precursor in the synthesis of radiolabeled compounds for Positron Emission Tomography (PET) imaging. A notable application is the development of ethyl 2-[18F]F-4-nitrobenzoate, which serves as a radiotracer for imaging bacterial infections, specifically targeting Staphylococcus aureus.

  • Synthesis Method : The compound is synthesized via a one-step manual radiosynthesis using ethyl 2,4-dinitrobenzoate as the starting material. This method has shown a radiochemical yield of approximately 7% .
  • In Vivo Studies : In rat models, the compound demonstrated rapid hydrolysis to the corresponding acid form, indicating its potential for effective imaging of infections .

Medicinal Chemistry

This compound is being explored for its antibacterial properties. It has been studied as part of a series of compounds aimed at inhibiting bacterial topoisomerases, which are critical for bacterial DNA replication and transcription.

  • Inhibitory Activity : Compounds derived from this compound have shown low nanomolar activity against key bacterial strains associated with nosocomial infections . This positions it as a potential candidate for further development in antibiotic therapies.

Synthetic Intermediate

The compound serves as an important intermediate in organic synthesis, particularly in the production of various pharmaceuticals and agrochemicals. Its functional groups make it suitable for further transformations.

  • Applications in Synthesis : this compound can be utilized in the synthesis of more complex molecules through nucleophilic substitutions and other reactions due to its electrophilic nature .

Case Study 1: Radiolabeled Tracer Development

In research conducted on the synthesis of ethyl 2-[18F]F-4-nitrobenzoate, the tracer was evaluated for its effectiveness in identifying bacterial infections using PET imaging. The study highlighted the tracer's stability and metabolic behavior in vivo, providing insights into its potential clinical applications .

Case Study 2: Antibacterial Compound Evaluation

A series of derivatives based on this compound were tested against resistant bacterial strains. The results indicated promising antibacterial activity, suggesting that modifications to this compound could lead to new treatments for antibiotic-resistant infections .

Summary Table of Applications

Application AreaDescriptionKey Findings
RadiochemistryUsed as a precursor for PET imaging agents targeting bacterial infectionsEffective hydrolysis and stability observed in vivo
Medicinal ChemistryPotential antibacterial agent targeting topoisomerasesLow nanomolar activity against resistant strains
Synthetic IntermediateImportant in the synthesis of pharmaceuticals and agrochemicalsVersatile reactivity due to functional groups

Mechanism of Action

The mechanism of action of ethyl 2-fluoro-4-nitrobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The fluorine atom can enhance the compound’s stability and bioavailability by influencing its electronic properties .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Ethyl 2-fluoro-4-nitrobenzoate belongs to a family of nitrobenzoate esters with fluorine substituents. Key analogs include:

Compound CAS No. Molecular Formula Molecular Weight (g/mol) Key Features
This compound 7304-32-7 C₉H₈FNO₄ 213.16 Ethyl ester, ortho-F, para-NO₂
Mthis compound 392-09-6 C₈H₆FNO₄ 199.14 Methyl ester, ortho-F, para-NO₂
Ethyl 4-nitrobenzoate 363-32-6 C₉H₉NO₄ 195.17 Ethyl ester, para-NO₂ (no F)
tert-Butyl 2-fluoro-4-nitrobenzoate 363-32-6 C₁₁H₁₂FNO₄ 241.22 Bulky tert-butyl ester, ortho-F, para-NO₂

Key Observations :

  • Fluorine vs. Hydrogen : Fluorine at the ortho position increases electron-withdrawing effects, stabilizing the nitro group and influencing reactivity in reductions or nucleophilic substitutions .
  • Steric Effects : tert-Butyl analogs exhibit reduced reactivity in ester hydrolysis due to steric hindrance .

Reduction of Nitro Groups

  • This compound: The nitro group can be reduced to an amine using NaBH₄ or catalytic hydrogenation. For example, mthis compound (analog) achieves 94% yield to (2-fluoro-4-nitrophenyl)methanol under optimized NaBH₄ conditions .
  • Comparison with Ethyl 4-nitrobenzoate : Absence of fluorine in the ortho position may alter reduction kinetics due to weaker electron-withdrawing effects .

Condensation Reactions

This compound undergoes condensation with amines (e.g., 5-hydroxy-7-azaindole) in drug synthesis. The ethyl ester’s stability in polar aprotic solvents like DMF makes it preferable over methyl esters in multi-step reactions .

Physicochemical Properties

  • Solubility: Ethyl esters generally exhibit lower water solubility than methyl analogs. For instance, mthis compound is soluble in methanol and ethyl acetate, while the ethyl derivative requires DMF for dissolution .
  • Thermal Stability : Fluorine substituents enhance thermal stability. The tert-butyl analog’s decomposition temperature is ~20°C higher than ethyl/methyl derivatives due to steric protection .

Biological Activity

Ethyl 2-fluoro-4-nitrobenzoate (EFNB) is an organic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and radiopharmacy. This article explores its biological activity, mechanisms of action, and applications based on a review of recent research findings.

This compound is characterized by its nitro and fluoro substituents on the aromatic ring, which contribute to its reactivity and biological properties. The compound can be synthesized through various methods, including nucleophilic substitution reactions involving ethyl esters and nitro-substituted benzoic acids.

The biological activity of EFNB is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The nitro group can undergo reduction to form reactive intermediates, which may lead to cellular interactions that elicit biological responses. The fluorine atom enhances the compound's stability and bioavailability by modifying its electronic properties, making it a valuable candidate for drug development.

1. Anticancer Activity

Recent studies have investigated the potential of EFNB as an anticancer agent. In preclinical models, EFNB showed promising results in inhibiting tumor growth through mechanisms that involve apoptosis induction and cell cycle arrest. Notably, it has been observed to affect various cancer cell lines, demonstrating a dose-dependent response.

2. Antibacterial Properties

EFNB has been evaluated for its antibacterial activity against several strains of bacteria, including multidrug-resistant (MDR) Staphylococcus aureus. In vitro studies indicated that EFNB possesses significant antibacterial properties, with minimal inhibitory concentrations (MICs) ranging from <0.03125 to 0.25 μg/mL against MDR strains .

3. Radiopharmaceutical Development

A notable application of EFNB is in the development of radiopharmaceuticals for imaging bacterial infections. The compound has been modified to create ethyl 2-[18F]fluoro-4-nitrobenzoate (2-[18F]F-ENB), which serves as a PET imaging agent targeting Staphylococcus aureus infections. In vivo studies demonstrated that 2-[18F]F-ENB effectively accumulates at sites of infection, providing a clear imaging contrast compared to sterile inflammation .

Case Study 1: Anticancer Efficacy

In a study focusing on the anticancer effects of EFNB, researchers administered varying doses to cancer cell lines and observed significant reductions in cell viability. The study concluded that EFNB induces apoptosis through the activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Case Study 2: Targeting Bacterial Infections

In another investigation, the efficacy of 2-[18F]F-ENB was assessed in a rat model with induced Staphylococcus aureus infections. PET imaging revealed a 17-fold increase in radioactivity at infection sites compared to non-infected tissues, underscoring its potential for precise infection localization .

Data Table: Summary of Biological Activities

Biological Activity Mechanism Reference
AnticancerInduces apoptosis and cell cycle arrest,
AntibacterialInhibits growth of MDR strains ,
RadiopharmaceuticalTargets bacterial infections via PET ,

Q & A

Q. What are the most common synthetic routes for preparing ethyl 2-fluoro-4-nitrobenzoate, and what are their advantages/limitations?

Basic
this compound is typically synthesized via esterification of 2-fluoro-4-nitrobenzoic acid using ethanol and acid catalysts (e.g., sulfuric acid) . Alternatively, nucleophilic aromatic substitution (SNAr) on halogenated precursors (e.g., 2-chloro-4-nitrobenzoate) with fluoride sources (e.g., KF) is employed . Key considerations include reaction time, temperature, and purification methods (e.g., recrystallization vs. column chromatography).

Example Reaction Conditions Table

MethodReagents/ConditionsYield/Purity Notes
EsterificationH2SO4, ethanol, reflux, 6–8 hrsModerate yield (60–70%)
SNAr FluorinationKF, DMF, 80°C, 12 hrsHigh selectivity, lower yield
Thionyl Chloride ActivationSOCl2, benzene, reflux, 4 hrsRequires anhydrous conditions

Q. How can reaction conditions be optimized to improve yield and selectivity in multi-step syntheses involving this compound?

Advanced
Optimization involves systematic variation of solvents, catalysts, and temperatures. For example:

  • Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance SNAr fluorination rates but may increase side reactions .
  • Catalyst Loading : Acid catalysts (e.g., H2SO4) in esterification must be titrated to avoid decomposition of nitro groups .
  • Temperature Control : Lower temperatures (0–20°C) reduce nitro group reduction risks during hydrogenation steps .
    Design of Experiments (DoE) frameworks can identify critical parameters, while in-situ monitoring (e.g., FTIR) tracks intermediate formation .

Q. What spectroscopic techniques are most reliable for characterizing this compound, and how are conflicting data resolved?

Basic

  • 1H/19F NMR : Confirm ester and nitro group positions. Fluorine coupling patterns distinguish para/ortho substitution .
  • IR Spectroscopy : Peaks at ~1720 cm⁻¹ (ester C=O) and ~1520 cm⁻¹ (nitro NO2) validate functional groups .
  • Mass Spectrometry : Molecular ion [M+H]+ at m/z 228.1 confirms molecular weight .

Advanced
Conflicting data (e.g., unexpected splitting in NMR) may arise from impurities or tautomerism. Use:

  • 2D NMR (COSY, HSQC) : Resolve overlapping signals from aromatic protons.
  • X-ray Crystallography : Definitive structural assignment via SHELX refinement (e.g., space group P21/c for crystalline derivatives) .

Q. How can crystallographic data for this compound derivatives resolve ambiguities in hydrogen bonding or packing motifs?

Advanced
X-ray crystallography with SHELXL refinement identifies hydrogen-bonding networks critical for stability. For example:

  • Graph Set Analysis : Classifies interactions (e.g., R22(8) motifs) to predict packing efficiency .
  • Twinned Data Refinement : SHELXPRO handles pseudo-symmetry in crystals with high nitro group polarity .

Crystallographic Data Example

ParameterValue (this compound Derivative)
Space GroupP21/c
Unit Cell (Å)a=8.21, b=12.34, c=10.56, β=105.7°
Hydrogen BondsO···H–C (2.89 Å)

Q. How can researchers address contradictory spectral or crystallographic data in structural elucidation?

Advanced

  • Multi-Method Validation : Cross-validate NMR, IR, and X-ray data. For example, crystallographic disorder may explain anomalous NMR peaks .
  • Computational Modeling : Density Functional Theory (DFT) predicts optimized geometries and vibrational spectra to reconcile experimental vs. theoretical results .
  • Reduction of Nitro Groups : Hydrogenation intermediates (e.g., amines) can alter spectral profiles; monitor via LC-MS during stepwise synthesis .

Q. What role does this compound play in synthesizing bioactive compounds, and how can its reactivity be tailored?

Basic
It serves as a precursor for anticancer agents (e.g., ABT-199) via nitro group reduction to amines, followed by coupling with heterocycles .

Advanced

  • Nitro-to-Amine Conversion : Catalytic hydrogenation (Pd/C, H2) requires strict control to avoid over-reduction .
  • Fluorine Effects : The electron-withdrawing fluoro group directs electrophilic substitutions in downstream reactions, enhancing regioselectivity .

Q. What safety protocols are critical when handling this compound?

Basic

  • Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and eye protection.
  • Ventilation : Use fume hoods to avoid inhalation of nitro compound dust .

Advanced

  • Degradation Studies : Monitor thermal stability (TGA/DSC) to identify hazardous decomposition products (e.g., NOx gases) .
  • Waste Management : Neutralize nitro-containing waste with reducing agents (e.g., NaHSO3) before disposal .

Q. How can computational tools predict the reactivity of this compound in novel reactions?

Advanced

  • Reaction Mechanism Modeling : DFT calculations (e.g., Gaussian, ORCA) simulate transition states for SNAr or ester hydrolysis pathways.
  • Crystal Packing Prediction : Tools like Mercury (CCDC) use Etter’s rules to forecast hydrogen-bonding networks .

Properties

IUPAC Name

ethyl 2-fluoro-4-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FNO4/c1-2-15-9(12)7-4-3-6(11(13)14)5-8(7)10/h3-5H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGLJHQMYPYCYCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40444025
Record name ETHYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

363-32-6
Record name ETHYL 2-FLUORO-4-NITROBENZOATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40444025
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 2-fluoro-4-nitrobenzoic acid (1.15 g, 6.22 mmol) in absolute ethyl alcohol (20 mL) was added p-toluenesulfonic acid monohydrate (100 mg). After 16 h at reflux, the reaction mixture was concentrated in vacuo and the residue chromatographed on silica gel (eluted with 5% ethyl acetate in hexane) to give 770 mg (Y: 58%) of the title product; 1H-NMR (CDCl3): δ8.16-8.00 (m, 3H), 4.45 (q, J=7.1 Hz, 2H), 1.43 (t, J=7.1 Hz, 3H). MS (DCI) m/e: 214 (MH+).
Quantity
1.15 g
Type
reactant
Reaction Step One
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAc was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 h to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The PH of the solution was adjusted to 4 with NaOH (aq.). The mixture was extracted with more ethyl acetate. The organic layer was washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 h. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 h and concentrated to dryness. Ethyl 2-fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation with a hydrogen balloon converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2Cr2O7
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
13.7 mL
Type
reactant
Reaction Step One
Name
Quantity
6.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To a dry 100 mL 3-necked flask equipped with a magnetic stirrer and a nitrogen inlet were added 3.00 g of 2-fluoro-4-nitrobenzoic acid, 3.00 g of NaHCO3, and 20 mL of anhydrous dimethylacetamide. The suspension was treated with 3.50 mL of ethyl iodide and stirred at RT under N2 for 18 h. The reaction mixture was filtered to remove solids and the filtrate concentrated in vacuo to give an orange residue which was dissolved in 100 mL of CH2Cl2. The solution was washed with saturated aqueous NaHCO3 (3×50 mL), water (1×60 mL), and dried over anhydrous Na2SO4. Removal of drying agent by filtration and passage through a silica gel plus (3×5 cm) gave a light yellow solution which was concentrated in vacuo to afford 3.10 g (90%) of ethyl 2-fluoro-4-nitrobenzoate as a light yellow crystalline solid, m.p. 70-73° C.
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
3.5 mL
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a mixture of 2-fluoro-4-nitrotoluene (1.0 g, 6.4 mmol, Aldrich) and Na2Cr2O7 (2.74 g, 8.4 mmol) in 13.7 ml of HOAC was added slowly 6.83 ml of H2SO4. This mixture was slowly heated to 90° C. for 1 hour to give a greenish heterogeneous solution. The mixture was cooled to room temperature and diluted with ethyl acetate. The pH of the solution was adjusted to 4 with aqueous NaOH. The mixture was extracted with more ethyl acetate. The combined organic layers were washed with NaHCO3 (sat.), then brine and dried over Na2SO4. After filtration, the solution was concentrated to dryness which then was dissolved in 6 ml of SOCl2, and heated at 80° C. for 1 hour. The excess of SOCl2 was removed under reduced pressure and the residue was dissolved in 5 ml of CH2Cl2, 2 ml of EtOH and 2 ml of pyridine. The mixture was stirred at room temperature for 2 hours and concentrated to dryness. Ethyl 2fluoro-4-nitrobenzoate was obtained as a white solid after column chromatography of the residue with ethyl acetate/hexane (1/9). This solid was then dissolved in 10 ml of ethyl acetate, and Pd/C (50 mg) was added. Hydrogenation converted ethyl 2-fluoro-4-nitrobenzoate into the title compound.
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
Na2Cr2O7
Quantity
2.74 g
Type
reactant
Reaction Step One
Name
Quantity
6.83 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-fluoro-4-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-fluoro-4-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Ethyl 2-fluoro-4-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Ethyl 2-fluoro-4-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 2-fluoro-4-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 2-fluoro-4-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.